REACTION_CXSMILES
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CC(C)([O-])C.[K+].[CH3:7][C:8](=[O:13])[CH2:9][C:10](=[O:12])[CH3:11].[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.Cl>CS(C)=O>[CH2:14]([CH:9]([C:8](=[O:13])[CH3:7])[C:10](=[O:12])[CH3:11])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|
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Name
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|
Quantity
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5.5 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
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reactant
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Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The solution was stirred over night at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the solution was extracted with dichloromethane
|
Type
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WASH
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Details
|
The extract was washed 3 times with water
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
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DISTILLATION
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Details
|
The residue was distilled
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)C(C(C)=O)C(C)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |